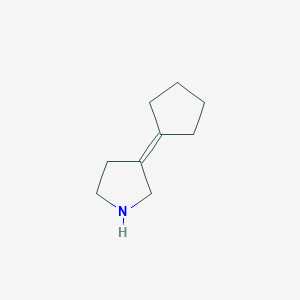

3-Cyclopentylidenpyrrolidin

Übersicht

Beschreibung

Synthesis Analysis

Pyrrolidine derivatives, which 3-Cyclopentylidenepyrrolidine is a part of, can be synthesized through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings .Physical and Chemical Properties Analysis

The specific physical and chemical properties of 3-Cyclopentylidenepyrrolidine are not provided in the search results. Generally, physical properties of a substance can include characteristics such as color, density, hardness, and melting and boiling points . Chemical properties describe the ability of a substance to undergo a specific chemical change .Wissenschaftliche Forschungsanwendungen

Medizin: Gezielte Wirkstoffabgabe

3-Cyclopentylidenpyrrolidin: hat potenzielle Anwendungen in der Entwicklung von Systemen zur gezielten Wirkstoffabgabe. Seine Struktur kann genutzt werden, um Verbindungen zu schaffen, die selektiv an bestimmte biologische Zielstrukturen binden und so die Wirksamkeit therapeutischer Mittel verbessern und deren Nebenwirkungen reduzieren .

Landwirtschaft: Pestizidformulierung

In der Landwirtschaft könnten This compound-Derivate zur Entwicklung effektiverer Pestizide erforscht werden. Die Eigenschaften der Verbindung können die Stabilität und Löslichkeit von Pestiziden verbessern, was zu umweltfreundlicheren Formulierungen führt, die gezielt gegen Schädlinge wirken .

Materialwissenschaften: Polymersynthese

Die chemische Struktur von This compound macht es zu einem Kandidaten für die Synthese neuartiger Polymere mit einzigartigen Eigenschaften wie erhöhter Haltbarkeit oder Flexibilität. Diese Polymere könnten in verschiedenen Branchen wie dem Automobil- und Luftfahrttechnik zum Einsatz kommen .

Umweltwissenschaften: Sanierung von Umweltverschmutzung

This compound: könnte in den Umweltwissenschaften zur Entwicklung neuer Methoden zur Sanierung von Umweltverschmutzung eingesetzt werden. Seine reaktive Natur könnte beim Abbau toxischer Stoffe in Böden oder Wasser helfen und so den Bioremediationsprozess unterstützen .

Biochemie: Enzymhemmung

In der Biochemie können This compound und seine Analoga auf ihre Enzymhemmwirkung untersucht werden. Dies könnte zur Entdeckung neuer Inhibitoren führen, die Stoffwechselwege regulieren oder als Leitstrukturen für die Entwicklung neuer Medikamente dienen .

Pharmakologie: Chronotherapie

Die potenziellen Auswirkungen der Verbindung auf biologische Rhythmen könnten in der Pharmakologie für die Chronotherapie genutzt werden. Durch das Verständnis, wie This compound mit zirkadianen Rhythmen interagiert, könnte es verwendet werden, um den Zeitpunkt der Medikamentenverabreichung für verschiedene Behandlungen zu optimieren .

Chemieingenieurwesen: Prozessoptimierung

This compound: kann im Chemieingenieurwesen eine Rolle spielen, indem es als Katalysator oder Reaktant in chemischen Prozessen fungiert. Seine Einbindung könnte Industrieprozesse optimieren und zu effizienteren und kostengünstigeren Produktionsmethoden führen .

Computational Fluid Dynamics

In der Computational Fluid Dynamics könnte This compound in Simulationen verwendet werden, um den Fluidstrom in Gegenwart reaktiver Chemikalien zu verstehen. Dies kann bei der Konstruktion besserer Reaktoren und Verarbeitungseinheiten in der chemischen Industrie helfen .

Wirkmechanismus

Target of Action

Pyrrolidine alkaloids have been shown to interact with a variety of biological targets. They exhibit a wide range of pharmacological activities including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Mode of Action

The exact mode of action can vary depending on the specific pyrrolidine alkaloid and its target. For example, some pyrrolidine alkaloids have been shown to cause apoptotic cell death in certain cancer cells .

Biochemical Pathways

Pyrrolidine alkaloids can affect a variety of biochemical pathways. For instance, they have been implicated in the regulation of oxidative stress pathways, inflammatory response pathways, and various metabolic pathways .

Pharmacokinetics

The pharmacokinetics of pyrrolidine alkaloids can be complex and depend on a variety of factors, including the specific compound, the route of administration, and individual patient factors .

Result of Action

The result of the action of pyrrolidine alkaloids can vary widely depending on the specific compound and its target. For example, some pyrrolidine alkaloids have been shown to have anticancer effects, while others have anti-inflammatory or antimicrobial effects .

Action Environment

The action of pyrrolidine alkaloids can be influenced by a variety of environmental factors. For example, the pH of the environment can affect the stability and efficacy of these compounds .

Biochemische Analyse

Biochemical Properties

3-Cyclopentylidenepyrrolidine plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substrates in the body . The interaction with cytochrome P450 involves the binding of 3-Cyclopentylidenepyrrolidine to the enzyme’s active site, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, 3-Cyclopentylidenepyrrolidine has been shown to interact with other proteins involved in cellular signaling pathways, further influencing biochemical processes .

Cellular Effects

The effects of 3-Cyclopentylidenepyrrolidine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Cyclopentylidenepyrrolidine has been found to affect the Akt signaling pathway, which plays a critical role in cell growth, survival, and metabolism . By interacting with key proteins in this pathway, 3-Cyclopentylidenepyrrolidine can alter the phosphorylation status of Akt, leading to changes in downstream signaling events. Furthermore, this compound has been observed to impact gene expression by modulating transcription factors and other regulatory proteins, thereby influencing cellular responses to various stimuli .

Molecular Mechanism

The molecular mechanism of action of 3-Cyclopentylidenepyrrolidine involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. One notable mechanism is the binding of 3-Cyclopentylidenepyrrolidine to the active site of cytochrome P450 enzymes, leading to the formation of a stable enzyme-substrate complex . This interaction can result in either the inhibition or activation of the enzyme’s catalytic activity, depending on the specific context. Additionally, 3-Cyclopentylidenepyrrolidine has been shown to modulate the activity of transcription factors, thereby influencing gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Cyclopentylidenepyrrolidine have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Cyclopentylidenepyrrolidine remains stable under certain conditions, but can degrade over time when exposed to specific environmental factors . This degradation can lead to a decrease in the compound’s efficacy and alterations in its biochemical properties. Long-term studies have also indicated that prolonged exposure to 3-Cyclopentylidenepyrrolidine can result in changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 3-Cyclopentylidenepyrrolidine vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects on cellular function and metabolism . At higher doses, 3-Cyclopentylidenepyrrolidine can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels. These findings highlight the importance of careful dosage optimization in experimental settings to achieve desired outcomes while minimizing potential adverse effects .

Metabolic Pathways

3-Cyclopentylidenepyrrolidine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to participate in the metabolism of pyrimidine, a key component of nucleic acids . The interaction with pyrimidine metabolism involves the modulation of enzyme activity and changes in metabolite levels, which can influence cellular processes such as DNA synthesis and repair . Additionally, 3-Cyclopentylidenepyrrolidine has been observed to affect other metabolic pathways, including those related to amino acid and lipid metabolism .

Transport and Distribution

The transport and distribution of 3-Cyclopentylidenepyrrolidine within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with lipid transfer proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of 3-Cyclopentylidenepyrrolidine is influenced by its interactions with these transporters, leading to its accumulation in certain tissues and organelles . Understanding the transport and distribution mechanisms of this compound is crucial for elucidating its overall effects on cellular function and metabolism.

Subcellular Localization

The subcellular localization of 3-Cyclopentylidenepyrrolidine plays a significant role in its activity and function. This compound has been found to localize to specific cellular compartments, including the mitochondria and nucleus . The targeting of 3-Cyclopentylidenepyrrolidine to these compartments is mediated by specific signals and post-translational modifications that direct its movement within the cell . The localization of 3-Cyclopentylidenepyrrolidine to the mitochondria, for example, can influence mitochondrial function and energy metabolism, while its presence in the nucleus can impact gene expression and cellular responses to environmental stimuli .

Eigenschaften

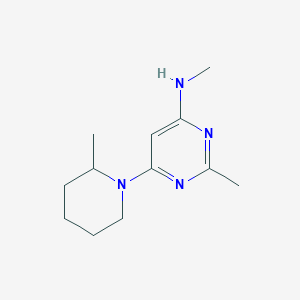

IUPAC Name |

3-cyclopentylidenepyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N/c1-2-4-8(3-1)9-5-6-10-7-9/h10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDWSAOHDJXBHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C2CCNC2)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}propane-1,2-diol](/img/structure/B1470522.png)

![3-[(Cyclopropylmethyl)amino]-2,2-dimethylpropanoic acid](/img/structure/B1470531.png)

![Ethyl[(3-fluoro-5-methylphenyl)methyl]amine](/img/structure/B1470533.png)

![2-[1-(2-Ethoxyacetyl)piperidin-4-yl]acetic acid](/img/structure/B1470542.png)